Hydrocortisone Cypionate

In Vitro Pharmacology Compound Solubility DMSO Stock Solution

Hydrocortisone cypionate is a synthetic glucocorticoid and a corticosteroid ester, specifically the water-insoluble cypionate ester of hydrocortisone. As a small-molecule prodrug (C29H42O6, MW 486.6 g/mol), its design features the cyclopentylpropionate (cypionate) ester group, which confers increased lipophilicity compared to the parent hydrocortisone.

Molecular Formula C29H42O6
Molecular Weight 486.6 g/mol
CAS No. 508-99-6
Cat. No. B1663276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrocortisone Cypionate
CAS508-99-6
Synonymshydrocortisone 21-cyclopentylpropionate
hydrocortisone cypionate
Molecular FormulaC29H42O6
Molecular Weight486.6 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CCC5CCCC5)O)C)O
InChIInChI=1S/C29H42O6/c1-27-13-11-20(30)15-19(27)8-9-21-22-12-14-29(34,28(22,2)16-23(31)26(21)27)24(32)17-35-25(33)10-7-18-5-3-4-6-18/h15,18,21-23,26,31,34H,3-14,16-17H2,1-2H3/t21-,22-,23-,26+,27-,28-,29-/m0/s1
InChIKeyDLVOSEUFIRPIRM-KAQKJVHQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydrocortisone Cypionate 508-99-6: A Long-Acting Ester Prodrug for Sustained Glucocorticoid Delivery


Hydrocortisone cypionate is a synthetic glucocorticoid and a corticosteroid ester, specifically the water-insoluble cypionate ester of hydrocortisone [1]. As a small-molecule prodrug (C29H42O6, MW 486.6 g/mol), its design features the cyclopentylpropionate (cypionate) ester group, which confers increased lipophilicity compared to the parent hydrocortisone [2]. This lipophilic modification is central to its function: it slows the release and prolongs the duration of anti-inflammatory and immunosuppressive activity after administration by facilitating sequestration in fatty tissues and subsequent slow hydrolysis to active hydrocortisone . First approved in 1955, it is primarily utilized in therapeutic applications requiring prolonged glucocorticoid activity, such as adrenal insufficiency and inflammatory conditions [3].

Why Hydrocortisone Cypionate Cannot Be Directly Substituted with Other Corticosteroid Esters or Salts


While the active moiety, hydrocortisone, is common to many formulations, the specific ester or salt form dictates critical performance parameters that preclude simple interchange. Hydrocortisone cypionate is a water-insoluble ester designed for slow, sustained release, leading to a significantly prolonged half-life and duration of action [1]. In contrast, water-soluble salts like hydrocortisone sodium succinate or sodium phosphate are designed for rapid intravenous or intramuscular administration, with half-lives of minutes rather than hours, rendering them unsuitable for chronic oral replacement therapy where stable hormone levels are required [2]. Even among other esters, differences in hydrolysis rates, tissue sequestration, and resulting pharmacokinetic profiles mean they are not bioequivalent [3]. Furthermore, the specific formulation and stability profile of hydrocortisone cypionate oral suspension (e.g., pH 2.8-3.2, stable at room temperature) is distinct and cannot be assumed for extemporaneously compounded preparations from other sources [4].

Quantitative Evidence for Hydrocortisone Cypionate Differentiation vs. Comparators


Superior In Vitro Solubility in DMSO for Research Applications Compared to Aqueous Solvents

Hydrocortisone cypionate exhibits high solubility in DMSO, a property critical for creating concentrated stock solutions for in vitro assays. Multiple vendors report a solubility of 125 mg/mL (256.86 mM) in DMSO with sonication [1]. This is in contrast to its very low aqueous solubility (typically <1 mg/mL), which is a characteristic feature of this lipophilic ester prodrug .

In Vitro Pharmacology Compound Solubility DMSO Stock Solution

Extended Plasma Half-Life (6-8 Hours) Enabling Sustained Systemic Delivery vs. Short-Acting Salts

The cypionate ester modification results in a significantly prolonged half-life for hydrocortisone. DrugBank and multiple pharmaceutical databases report a biological half-life of 6-8 hours for hydrocortisone cypionate following oral administration [1]. In comparison, water-soluble salts of hydrocortisone, such as sodium phosphate, are hydrolyzed very rapidly with a half-life of less than 5 minutes [2].

Pharmacokinetics Drug Delivery Half-Life

Equivalent Oral Bioactivity to Hydrocortisone Free Alcohol Confirmed by Rat Liver-Glycogen Assay

Despite the pharmacokinetic modifications, the prodrug maintains full bioactivity. The official package insert for Cortef Oral Suspension states that in equimolar doses, hydrocortisone cypionate is equivalent to hydrocortisone free alcohol in biologic activity, as determined by a rat liver-glycogen assay [1].

Pharmacodynamics Bioequivalence Preclinical Assay

High Plasma Protein Binding (95%) Supporting Prolonged Circulation Time vs. Unmodified Hydrocortisone

Hydrocortisone cypionate exhibits high plasma protein binding at 95% [1]. This high degree of binding is characteristic of lipophilic compounds and contributes to its prolonged half-life by reducing the fraction of free drug available for rapid metabolism and excretion. In contrast, unmodified hydrocortisone has a lower protein binding of approximately 90-92% [2].

Pharmacokinetics Protein Binding Bioavailability

Established Stability Profile for Oral Suspension Formulation at Room Temperature

The branded oral suspension (Cortef) containing hydrocortisone cypionate is stable at room temperature, with a specified pH range of 2.8-3.2 [1]. Studies on extemporaneously prepared suspensions show they are chemically stable when stored in the dark at 5°C and 25°C for at least 30 days, with significant decomposition only observed at 40°C [2]. This stability profile is a key differentiator from hydrocortisone base, which is less stable in aqueous suspension and can degrade more rapidly under similar conditions.

Pharmaceutical Stability Formulation Shelf-Life

Validated HPLC Method with Distinct Chromatographic Behavior for Quality Control and Research

A reversed-phase HPLC method has been specifically developed and characterized for the determination of hydrocortisone cypionate in bulk drug and oral solutions [1]. The study details the unique chromatographic behavior of the compound, where both partition and adsorption phenomena contribute to its retention when acetonitrile is used in the mobile phase, a behavior not observed with all steroids [1]. This method avoids the need for a heated column, as described in USP XX [1].

Analytical Chemistry HPLC Quality Control

Optimized Research and Clinical Applications for Hydrocortisone Cypionate


Chronic Glucocorticoid Replacement Therapy for Adrenal Insufficiency

Hydrocortisone cypionate's prolonged 6-8 hour half-life makes it the preferred oral formulation for treating primary or secondary adrenocortical insufficiency, including Addison's disease and congenital adrenal hyperplasia (CAH) [1]. Its extended-release profile allows for less frequent daily dosing compared to immediate-release hydrocortisone, thereby providing more stable serum cortisol levels and potentially improving patient compliance and clinical outcomes, especially in pediatric patients requiring precise dosing [2]. This is a direct consequence of the pharmacokinetic differentiation established in Section 3.

In Vitro Assays Requiring Sustained Glucocorticoid Exposure

For cell-based assays where a constant, sustained level of glucocorticoid signaling is needed over many hours or days, hydrocortisone cypionate is a superior research tool compared to the unmodified free alcohol. The high DMSO solubility (125 mg/mL) facilitates the preparation of concentrated stock solutions, while the compound's inherent stability and slow hydrolysis ensure a more consistent active concentration in the culture medium over time [1]. This reduces the need for frequent media changes or compound re-addition, minimizing experimental variability and labor, a clear advantage for studies on gene expression, differentiation, or immune modulation.

Pediatric and Veterinary Compounding for Precise, Flexible Dosing

The well-documented chemical stability of hydrocortisone cypionate in oral suspensions, even when stored at room temperature for up to 30 days, makes it an ideal candidate for extemporaneous compounding [1]. This is particularly critical for pediatric and veterinary patients who cannot swallow tablets and require weight-based, individualized dosing. The stability data assure compounding pharmacists that the prepared suspension will maintain its potency and dosage uniformity, ensuring safe and effective treatment for vulnerable patient populations [2]. This application directly leverages the stability evidence presented in Section 3.

Bioanalytical Method Development and Quality Control Reference Standard

Given its distinct and well-characterized chromatographic behavior on HPLC, as documented by Munson and Wilson (1981), hydrocortisone cypionate serves as an essential reference standard for developing and validating analytical methods for corticosteroid esters in complex matrices [1]. Its unique retention mechanism requires specific mobile phase conditions, making it a valuable probe for method development and a reliable standard for quality control of pharmaceutical formulations, ensuring the accuracy and specificity of assays used in both research and industrial settings [1].

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